molecular formula C36H54F3N9O20S4 B12416793 Phytochelatin 4 (TFA)

Phytochelatin 4 (TFA)

Cat. No.: B12416793
M. Wt: 1118.1 g/mol
InChI Key: UKGSXWAFKLXHGH-UJVFDMMISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phytochelatin 4 (TFA) is synthesized from glutathione through the action of phytochelatin synthase. The enzyme catalyzes the formation of γ-glutamylcysteine bonds, resulting in the production of phytochelatins . The synthesis involves the transfer of γ-glutamylcysteine to another glutathione molecule, forming the repeating γ-glutamylcysteine units .

Industrial Production Methods: Industrial production of phytochelatin 4 (TFA) typically involves the use of recombinant DNA technology to express phytochelatin synthase in microbial systems. This allows for the large-scale production of the enzyme, which can then be used to synthesize phytochelatins from glutathione .

Chemical Reactions Analysis

Types of Reactions: Phytochelatin 4 (TFA) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Phytochelatin 4 (TFA) exerts its effects by chelating heavy metal ions through its thiol groups. The enzyme phytochelatin synthase catalyzes the formation of γ-glutamylcysteine bonds, resulting in the production of phytochelatins. These peptides bind to heavy metal ions, forming stable complexes that are sequestered into vacuoles, thereby reducing the toxicity of the metals .

Comparison with Similar Compounds

Comparison: Phytochelatin 4 (TFA) is unique in its length and metal-binding capacity compared to other phytochelatins. It has a higher number of γ-glutamylcysteine units, allowing it to chelate more metal ions and form more stable complexes. This makes it particularly effective in detoxifying environments with high levels of heavy metals .

Properties

Molecular Formula

C36H54F3N9O20S4

Molecular Weight

1118.1 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C34H53N9O18S4.C2HF3O2/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49;3-2(4,5)1(6)7/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61);(H,6,7)/t14-,15-,16-,17-,18-,19-,20-,21-;/m0./s1

InChI Key

UKGSXWAFKLXHGH-UJVFDMMISA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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